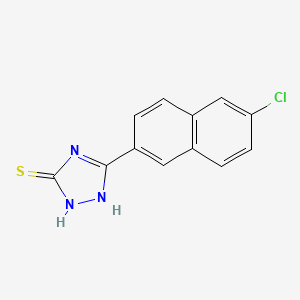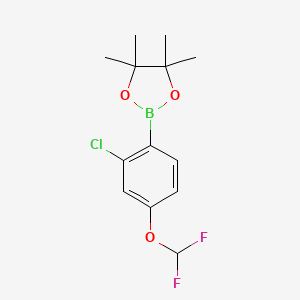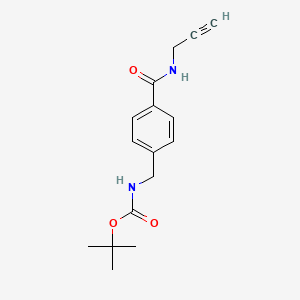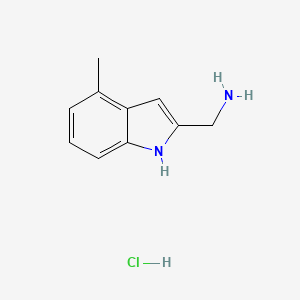
N''-(4-aminopentyl)guanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-(4-aminopentyl)guanidine dihydrochloride is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminopentyl)guanidine dihydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including N’'-(4-aminopentyl)guanidine dihydrochloride, often employs catalytic guanylation reactions. These reactions can be catalyzed by transition metals, which facilitate the formation of the C-N bond necessary for guanidine synthesis . The use of copper-catalyzed cross-coupling chemistry is also prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N’'-(4-aminopentyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted guanidine derivatives .
Aplicaciones Científicas De Investigación
N’'-(4-aminopentyl)guanidine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’'-(4-aminopentyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound acts by forming hydrogen bonds and electrostatic interactions with its targets, leading to changes in their activity . For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’'-(4-aminopentyl)guanidine dihydrochloride include other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures, are also similar.
Uniqueness
What sets N’'-(4-aminopentyl)guanidine dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in applications such as enzyme inhibition and DNA binding .
Propiedades
Fórmula molecular |
C6H18Cl2N4 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
2-(4-aminopentyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N4.2ClH/c1-5(7)3-2-4-10-6(8)9;;/h5H,2-4,7H2,1H3,(H4,8,9,10);2*1H |
Clave InChI |
YBCKRTIUPKLQFY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN=C(N)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)




![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)


![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)
![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
